molecular formula C9H17NO B8694785 octahydro-1H-quinolizin-3-ol

octahydro-1H-quinolizin-3-ol

Cat. No.: B8694785
M. Wt: 155.24 g/mol
InChI Key: OATOEMHDYHGUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-quinolizin-3-ol is a bicyclic amine derivative characterized by a fused six- and five-membered ring system (quinolizidine core) with a hydroxyl group at the 3-position. The compound’s stereochemistry and hydrogen saturation (octahydro) contribute to its conformational rigidity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ol

InChI

InChI=1S/C9H17NO/c11-9-5-4-8-3-1-2-6-10(8)7-9/h8-9,11H,1-7H2

InChI Key

OATOEMHDYHGUKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(CCC2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-quinolizin-3-ol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled hydrogenation, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: octahydro-1H-quinolizin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: octahydro-1H-quinolizin-3-ol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored as potential treatments for neurological disorders and as analgesic agents .

Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of octahydro-1H-quinolizin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares octahydro-1H-quinolizin-3-ol with structurally related quinolizidine derivatives, focusing on functional groups, stereochemistry, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Functional Group Key Properties (Inferred)
This compound 1H-quinolizidine 3-OH Hydroxyl High polarity, H-bond donor/acceptor
Ethyl octahydro-2H-quinolizine-3-carboxylate 2H-quinolizidine 3-COOEt Ester Moderate lipophilicity, synthetic intermediate
((1S,9αR)-Octahydro-1H-quinolizin-1-yl)-methanamine 1H-quinolizidine 1-CH2NH2 Primary amine Basic, potential CNS activity

Key Differences

Ring Hydrogen Position (1H vs. 2H): The "1H" designation in this compound indicates hydrogen placement on the six-membered ring, influencing ring puckering and stereoelectronic effects. In contrast, ethyl octahydro-2H-quinolizine-3-carboxylate (2H system) may exhibit distinct conformational flexibility due to hydrogen positioning on the five-membered ring .

Ethyl ester analogs (e.g., Ethyl octahydro-2H-quinolizine-3-carboxylate) are more lipophilic, favoring applications in organic synthesis or prodrug strategies .

Biological Relevance: Methanamine derivatives like ((1S,9αR)-Octahydro-1H-quinolizine-1-yl)-methanamine are associated with bioactivity in neurological targets due to their amine functionality . The hydroxyl group in this compound may confer distinct receptor-binding profiles, though empirical data is lacking.

Research Findings and Limitations

  • Synthetic Accessibility: Ethyl octahydro-2H-quinolizine-3-carboxylate is commercially available (CAS: 76211-05-7) and serves as a precursor for further functionalization . This compound’s synthesis likely requires stereoselective hydroxylation, which remains unexplored in the provided evidence.
  • Thermodynamic Data: No melting points, boiling points, or solubility values are reported for this compound. By analogy, hydroxylated quinolizidines typically exhibit higher melting points than esterified counterparts due to H-bonding networks.

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